

# Toxicological profile of 2,4-Dichlorotoluene

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## Compound of Interest

Compound Name: 2,4-Dichlorotoluene

Cat. No.: B165549

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An In-depth Technical Guide on the Toxicological Profile of **2,4-Dichlorotoluene**

## Introduction

**2,4-Dichlorotoluene** (2,4-DCT) is a chlorinated aromatic hydrocarbon with the chemical formula  $C_7H_6Cl_2$ .<sup>[1]</sup> It exists as a clear, colorless liquid with a characteristic odor.<sup>[1][2]</sup> This compound is primarily utilized as a high-boiling solvent and as a chemical intermediate in the synthesis of a wide range of products, including pesticides, herbicides, fungicides, dyes, and pharmaceuticals.<sup>[2][3][4]</sup> Given its industrial importance and potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the current knowledge regarding the toxicology of **2,4-Dichlorotoluene**, focusing on its chemical properties, toxicokinetics, and effects on biological systems.

## Physical and Chemical Properties

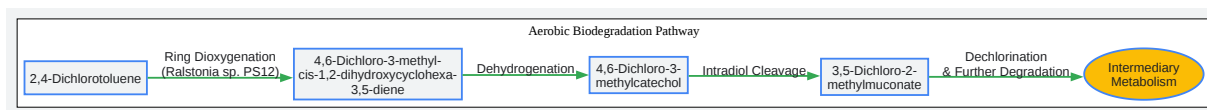
The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, absorption, and potential for interaction with biological systems.

Property	Value	Reference(s)
CAS Number	95-73-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub>	[1][5]
Molecular Weight	161.03 g/mol	[2][5]
Appearance	Clear colorless liquid	[1][2]
Boiling Point	200 °C (385 to 387 °F) at 760 mmHg	[2][6]
Melting Point	-13.5 °C (7.7 °F)	[2]
Flash Point	79 - 93 °C (174.2 - 199.4 °F)	[2][7][8]
Density	1.246 - 1.248 g/mL at 20-25 °C	[6][8]
Vapor Pressure	0.458 mmHg at 25 °C	[2]
Water Solubility	Insoluble	[2][6][9]
Log P (Octanol/Water)	4.2	[2]
Stability	Stable at room temperature in closed containers.[1][7]	[1][5][7]

## Toxicokinetics and Metabolism

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of **2,4-Dichlorotoluene** in mammals are not extensively documented in the available literature. However, its physicochemical properties—notably its lipophilicity (Log P of 4.2) and volatility—suggest that absorption can occur via inhalation, dermal contact, and ingestion.[2][9]

While mammalian metabolic pathways are not fully elucidated, environmental biodegradation pathways provide insight into its potential biotransformation. In aerobic conditions, the bacterium *Ralstonia* sp. strain PS12 has been shown to initiate the degradation of 2,4-DCT.[10][11] The process begins with ring dioxygenation, followed by intradiol cleavage to form 3,5-dichloro-3-methylmuconate.[10][11] Subsequent steps involve dechlorination.[10] Under anaerobic conditions, 2,4-DCT can undergo reductive dehalogenation.[10][11]



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*Aerobic biodegradation pathway of 2,4-Dichlorotoluene.*

## Toxicological Profile

### Acute Toxicity

Exposure to **2,4-Dichlorotoluene** can cause irritation to the eyes, skin, and respiratory and digestive tracts.[7] High-dose animal studies have noted effects such as somnolence (general depressed activity), tremor, and muscle weakness.[2][5]

Endpoint	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Rat	Oral	2,400 - 2,790 mg/kg	[5][7][12]
LD <sub>50</sub>	Mouse	Oral	2,400 mg/kg	[7]
LC <sub>50</sub>	Rat	Inhalation	> 2,669 mg/m <sup>3</sup> /4h	[3][12]

### Irritation and Sensitization

**2,4-Dichlorotoluene** is classified as a skin and eye irritant.[7] Upon contact, it can cause irritation, and prolonged exposure may lead to more severe effects.[7] Currently, there is no available data to classify its potential for skin sensitization.[5]

### Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test in rats (conforming to OECD TG 422) was conducted.[12] Key findings from this study include:

- **Observed Effects:** At the highest dose (500 mg/kg/day), toxicologically significant changes were observed, including a decrease in platelet count, increased liver and kidney weights, and centrilobular swelling of hepatocytes.[12] Dose-dependent salivation was noted in all treated groups.[12]
- **No-Observed-Effect Level (NOEL):** The overall NOEL for repeated dose toxicity was determined to be less than 12.5 mg/kg/day.[12]

## Genotoxicity

The genotoxic potential of **2,4-Dichlorotoluene** has been evaluated in vitro. The chemical showed no genotoxic effects in bacterial reverse mutation assays (Ames test) or in a chromosomal aberration test.[12] Data from in vivo genotoxicity studies are not currently available.[12]

## Carcinogenicity

**2,4-Dichlorotoluene** is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the California Proposition 65.[5][7] It is important to distinguish 2,4-DCT from the structurally related but distinct herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), which has been classified by IARC as "possibly carcinogenic to humans" (Group 2B).[13][14][15] This classification for 2,4-D is based on limited evidence in experimental animals and inadequate evidence in humans.[13][15]

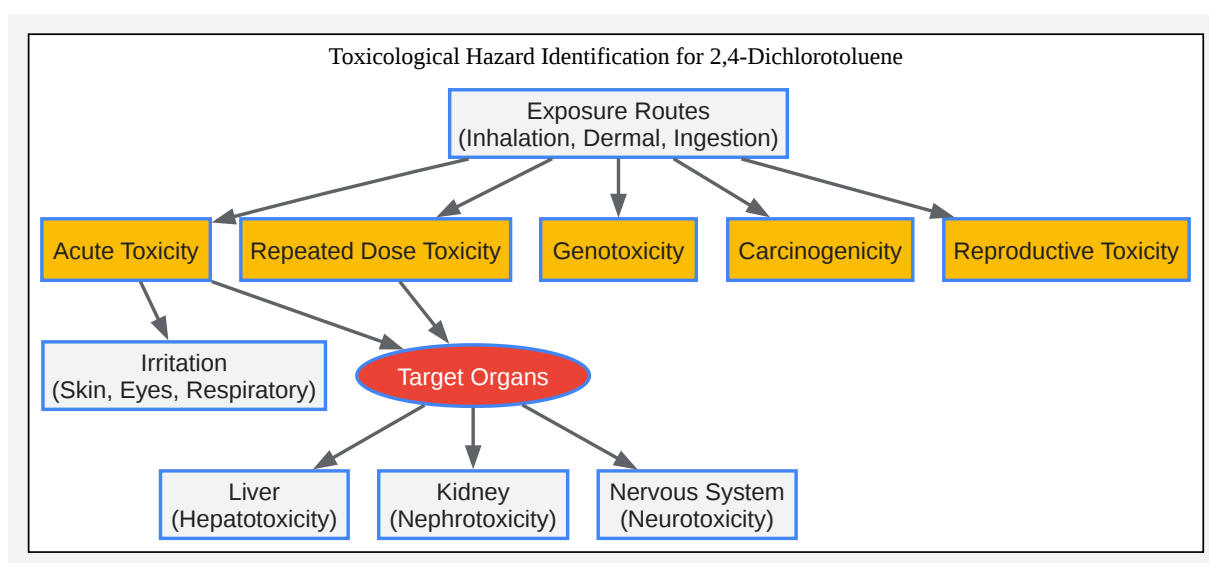
## Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), the following was observed:

- **Effects on Offspring:** Decreases in pup body weights were noted in the highest dose group during the lactation period.[12]
- **No-Observed-Effect Level (NOEL):** The NOEL for reproductive toxicity was established at 79 mg/kg/day.[12] There are concerns that the related compound, toluene, can cause developmental effects such as intrauterine growth retardation with high levels of exposure.[16]

## Organ-Specific Toxicity

Based on animal studies, the primary target organs for **2,4-Dichlorotoluene** toxicity appear to be the liver and kidneys.[2][12] High-dose exposures have been associated with increased liver and kidney weights, fatty liver degeneration, and acute tubular necrosis.[2][3][12] It is also considered an acute neurotoxin, capable of causing acute solvent syndrome.[2][3]



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*Logical relationships in hazard identification for 2,4-DCT.*

## Ecotoxicological Profile

**2,4-Dichlorotoluene** is considered moderately toxic to fish and algae and slightly toxic to daphnids.[12] It is not readily biodegradable and is stable in water across various pH levels.[12] Its half-life via direct photodegradation in water is estimated to be very long.[12]

Endpoint	Species	Duration	Value	Reference(s)
LC <sub>50</sub>	Fish	96 hours	2.7 mg/L	[12]
EC <sub>50</sub>	Daphnia	24 hours	19 mg/L	[12]
EC <sub>50</sub>	Algae	72 hours	9.7 mg/L	[12]
NOEC	Daphnia (repro.)	21 days	2.0 mg/L	[12]
Biodegradation	Activated Sludge	28 days	0% (Not readily)	[12]

## Experimental Protocols

The toxicological data for **2,4-Dichlorotoluene** are derived from standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

### OECD Test Guideline 401: Acute Oral Toxicity

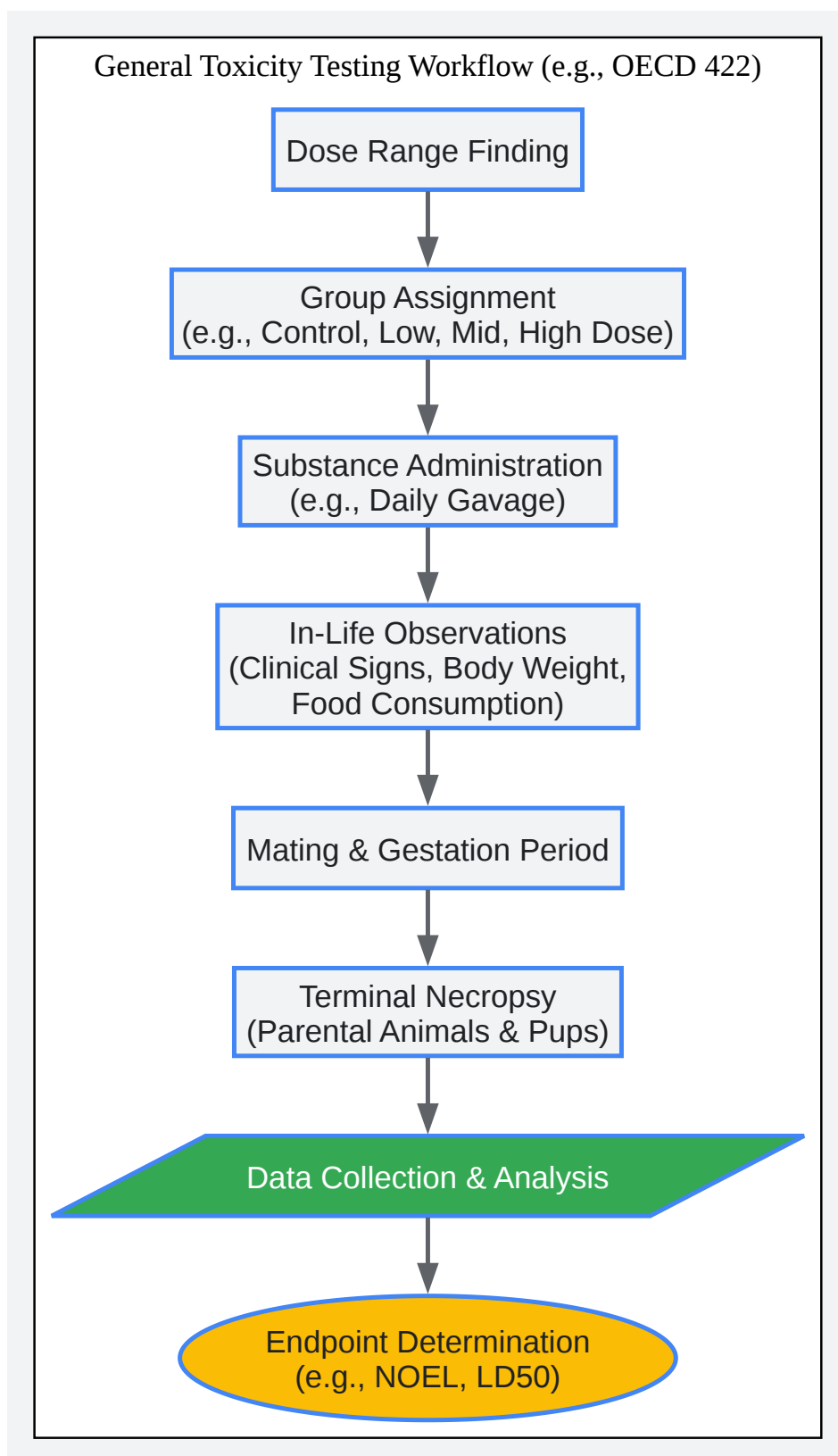
This protocol is used to determine the median lethal dose (LD<sub>50</sub>) of a substance after a single oral administration.

- Principle: A graduated dose of the test substance is administered by gavage to several groups of experimental animals (typically rats).
- Procedure: Animals are fasted prior to dosing. After administration, they are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem gross necropsy is performed on all animals.
- Data Analysis: The LD<sub>50</sub> is calculated using statistical methods, providing a measure of the acute lethal potential of the substance.

### OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This screening test provides information on both repeated dose toxicity and potential reproductive/developmental effects.

- Principle: The substance is administered orally to groups of male and female rats for a set period before mating, during mating, and for females, through gestation and early lactation.
- Procedure:
  - Premating (males and females): Daily dosing for 2 weeks.
  - Mating: Animals are paired for up to 2 weeks.
  - Gestation: Dosing continues for females.
  - Lactation: Dosing continues for females until at least day 4 post-partum.
- Endpoints Evaluated:
  - Parental Animals: Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, organ weights, and histopathology. Reproductive performance indicators like fertility and gestation length are recorded.
  - Offspring: Viability, clinical signs, and body weights of pups are monitored.
- Data Analysis: This study allows for the determination of a No-Observed-Effect Level (NOEL) for both systemic toxicity in adults and for reproductive/developmental effects. The study on 2,4-DCT identified effects on liver and kidney weights in adults and pup body weight during lactation.[\[12\]](#)



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*Generalized workflow for a combined toxicity study.*



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